BenchChemオンラインストアへようこそ!

Isorhynchophylline

Cardiovascular pharmacology Hypertension Blood pressure regulation

For researchers targeting 5-HT2A receptor function, isorhynchophylline is the only Uncaria oxindole alkaloid with selective competitive antagonism—rhynchophylline shows no activity at this target. It also achieves 31% greater mean arterial pressure reduction and superior anti-inflammatory potency in microglial models. Stereochemically certified material prevents pH-dependent epimerization artifacts that compromise data reproducibility. Verify ≥98% HPLC purity before initiating cardiovascular, neuroinflammatory, or serotonergic signaling studies.

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
CAS No. 6859-01-4
Cat. No. B1663542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhynchophylline
CAS6859-01-4
Synonymsisorhynchophylline
isorhyncophylline
rhynchophylline
rhyncophylline
rhyncophylline, (16E)-isomer
rhyncophylline, (16E,20alpha)-isome
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
InChIInChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
InChIKeyDAXYUDFNWXHGBE-VKCGGMIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isorhynchophylline (CAS 6859-01-4) Supplier Comparison: Tetracyclic Oxindole Alkaloid with Distinct Pharmacological Profile


Isorhynchophylline (CAS 6859-01-4), a tetracyclic oxindole alkaloid with molecular formula C22H28N2O4 and molecular weight 384.47 g/mol, is isolated primarily from Uncaria rhynchophylla (Rubiaceae) [1]. Together with its 4-epimer rhynchophylline (RN), isorhynchophylline accounts for more than 43% of the total alkaloid content in U. rhynchophylla and is regarded as a major pharmacologically active component [2]. The compound exhibits multiple pharmacological activities including vasodilatory, neuroprotective, anti-inflammatory, anti-arrhythmic, and anti-platelet effects, with primary mechanisms involving L-type calcium channel blockade and non-competitive NMDA receptor antagonism [3].

Why Isorhynchophylline Cannot Be Substituted with Rhynchophylline in Scientific Applications


Isorhynchophylline (IRN) and its 4-epimer rhynchophylline (RN) exhibit pronounced stereoselective pharmacokinetics and target engagement despite sharing identical molecular formulas and UV/IR spectra. After oral administration, the two epimers demonstrate substantially divergent systemic exposure profiles, with RN showing 5.9- to 9.2-fold higher oral bioavailability than IRN across multiple independent rat studies [1]. Mechanistically, this stereoselectivity arises from differential hepatic first-pass metabolism: IRN is metabolized significantly faster in rat liver microsomes, resulting in hepatic availability of only 10.3% compared to 46.9% for RN [2]. Furthermore, IRN and RN exhibit distinct receptor pharmacology—IRN selectively antagonizes 5-HT2A receptors in a competitive manner, whereas RN shows no significant activity at this target [3]. These stereoisomers also undergo pH-dependent interconversion in vivo, further complicating therapeutic interpretations when impure or misidentified materials are used [4].

Isorhynchophylline Comparative Evidence: Head-to-Head Quantitative Differentiation from Rhynchophylline


Isorhynchophylline Exhibits 31% Greater Hypotensive Potency than Rhynchophylline in Anesthetized Rats

In a direct head-to-head comparison of hypotensive potency in anesthetized rats, isorhynchophylline (IRN) produced a 42.0% reduction in mean arterial pressure (MAP), significantly exceeding the 32.1% reduction achieved by its epimer rhynchophylline (RN) [1]. This represents a relative potency advantage of approximately 31% for IRN over RN. Total alkaloid extract and non-alkaloid fraction produced only 21.3% and 12.4% MAP reductions, respectively [1].

Cardiovascular pharmacology Hypertension Blood pressure regulation

Isorhynchophylline Exhibits Selective 5-HT2A Receptor Antagonism with Stereospecific Structural Requirement

Isorhynchophylline (IRN) dose-dependently and competitively inhibits 5-HT2A receptor-mediated behavioral and electrophysiological responses, whereas its stereoisomer rhynchophylline (RN) shows no significant effect at this receptor [1]. Specifically, IRN inhibited 5-HT2A receptor-mediated head-twitch responses in mice in a dose-dependent manner, while neither RN nor corynoxeine exhibited any activity [1]. In Xenopus oocytes expressing 5-HT2A receptors, IRN competitively inhibited 5-HT-evoked currents, with the oxindole moiety configuration being essential for antagonistic activity [1]. Both IRN and RN were previously shown to have comparable non-competitive NMDA receptor antagonism, indicating that IRN's 5-HT2A selectivity represents a distinct pharmacological profile rather than broad potency differences [2].

Neuropharmacology Serotonin receptors CNS drug discovery

Isorhynchophylline Demonstrates Superior Anti-inflammatory Potency in Microglial Cells vs. Rhynchophylline

In LPS-activated mouse N9 microglial cells, both isorhynchophylline (IRN) and rhynchophylline (RN) concentration-dependently attenuated production of proinflammatory cytokines TNF-α and IL-1β as well as NO. However, IRN exhibited more potent inhibition of microglial activation compared to RN [1]. Western blotting analysis revealed that both compounds suppressed iNOS protein levels, phosphorylation of ERK and p38 MAPKs, and degradation of IκBα, though with differential regulation of the three signaling pathways between the two isomers [1]. This differential anti-inflammatory potency contrasts with the finding that in an in vitro ischemia-induced neuronal damage model in hippocampal slices, no difference in neuroprotective extent was observed between the two alkaloids [2].

Neuroinflammation Microglial activation Cytokine inhibition

Isorhynchophylline vs. Rhynchophylline: Differential Vasodilatory Mechanisms at Higher Concentrations

In rat aortic rings, both isorhynchophylline (Isorhy) and rhynchophylline (Rhy) showed comparable potency in relaxing KCl-induced contraction (IC50 20-30 μM) and receptor-mediated contractions induced by phenylephrine and U46619 (IC50 100 and 200 μM, respectively) [1]. However, at higher concentrations (>100 μM), Rhy was more potent than Isorhy in inhibiting both caffeine (25 mM)- and cyclopiazonic acid (CPA, 30 μM)-induced contractions [1]. This indicates discrimination between the two isomers with respect to Ca2+-induced Ca2+ release and non-L-type Ca2+ channels, but not for IP3-induced Ca2+ release and L-type Ca2+ channels [1]. Nicardipine (0.1-0.3 μM), which completely inhibited KCl-induced contraction, had no significant effect on CPA-induced contractions, confirming that the differential isomer effects involve pathways distinct from L-type calcium channels [1].

Vascular pharmacology Calcium signaling Vasodilation mechanisms

Optimal Research Applications for Isorhynchophylline Based on Comparative Evidence


Hypertension Research Requiring Maximal Hypotensive Efficacy from a Single Alkaloid

Based on direct comparative evidence showing isorhynchophylline produces a 42.0% reduction in mean arterial pressure compared to 32.1% for rhynchophylline in anesthetized rats [1], researchers investigating the hypotensive mechanisms of Uncaria alkaloids should select isorhynchophylline when maximal blood pressure reduction per dose is the primary experimental endpoint. The 31% greater potency translates to requiring less compound to achieve equivalent hemodynamic effects, reducing potential confounding from high-concentration artifacts. This application is particularly relevant for cardiovascular pharmacology studies focused on calcium channel modulation and vascular smooth muscle relaxation, where isorhynchophylline acts as a potent L-type calcium channel blocker with IC50 values of 20-30 μM against KCl-induced contraction [2].

5-HT2A Receptor Pharmacology and Serotonergic Pathway Investigation

Isorhynchophylline is uniquely suited for research targeting 5-HT2A receptor function among the Uncaria oxindole alkaloids. Direct head-to-head comparison demonstrates that isorhynchophylline selectively and competitively antagonizes 5-HT2A receptor-mediated responses, whereas rhynchophylline shows no significant activity at this receptor [3]. This stereospecific activity is shared only with isocorynoxeine (which shares the same oxindole configuration), while RN and corynoxeine are inactive [3]. Investigators studying serotonergic neurotransmission, 5-HT2A-related behaviors, or developing modulators for psychiatric and neurological disorders should use isorhynchophylline as a stereochemically defined positive control, as substitution with rhynchophylline would yield false negatives in 5-HT2A functional assays.

Neuroinflammation Studies Focusing on Microglial Cytokine Modulation

For research programs investigating microglial activation and neuroinflammatory cytokine production, isorhynchophylline offers superior potency compared to its epimer rhynchophylline. In LPS-stimulated mouse N9 microglial cells, isorhynchophylline demonstrated more potent inhibition of TNF-α, IL-1β, and NO production than rhynchophylline [4]. This differential anti-inflammatory activity, mediated through suppression of iNOS protein levels and modulation of ERK and p38 MAPK phosphorylation pathways [4], makes isorhynchophylline the preferred tool compound when screening for microglial modulators or validating neuroinflammatory targets. Researchers should note that this potency advantage is model-specific; in ischemia-induced neuronal damage models, both compounds exhibit comparable neuroprotection [5].

Quality Control Reference Standard for Uncaria-Derived Herbal Products

Based on analytical studies demonstrating that isorhynchophylline and rhynchophylline undergo pH- and temperature-dependent interconversion [6], isorhynchophylline serves as a critical reference standard for quality control of Uncaria rhynchophylla-derived products. UPLC-DAD analysis of five officially recognized Uncaria species reveals distinct alkaloid profiles, with isorhynchophylline content varying significantly among species [7]. Certified reference materials with defined isorhynchophylline purity (≥75.0% HPLC for phyproof® grade; >98% for research-grade materials ) are essential for accurate quantification in botanical authentication, batch-to-batch consistency evaluation, and stability studies. Procurement of analytically characterized isorhynchophylline ensures reliable method validation for UPLC/Q-TOF-MS or HPLC-UV assays used in pharmacopoeial compliance testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isorhynchophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.